molecular formula C19H18N4O3S2 B4578945 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618879-83-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4578945
CAS No.: 618879-83-7
M. Wt: 414.5 g/mol
InChI Key: SNHVQGYGBHBRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound integrates a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a prop-2-en-1-yl (allyl) group at position 4 and a thiophen-2-yl moiety at position 5 (Figure 1). The structural complexity arises from:

  • Triazole-thiophene system: The triazole ring contributes to hydrogen bonding and metal coordination, while the thiophene substituent introduces electronic diversity, influencing reactivity and bioactivity .

Intermediate formation: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonating agents to generate sulfonamide intermediates .

Triazole functionalization: Copper-catalyzed 1,3-dipolar cycloaddition or nucleophilic substitution to introduce allyl and thiophene groups .

Acetamide coupling: Thioether linkage formation between the benzodioxin and triazole-thiophene subunits under controlled pH and temperature .

  • Anticancer therapy: Triazole-thiophene systems exhibit kinase inhibition and apoptosis induction .
  • Antimicrobial agents: Thioether linkages enhance bioavailability and target pathogen enzymes .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-2-7-23-18(16-4-3-10-27-16)21-22-19(23)28-12-17(24)20-13-5-6-14-15(11-13)26-9-8-25-14/h2-6,10-11H,1,7-9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVQGYGBHBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618879-83-7
Record name 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of approximately 398.48 g/mol. The structure features a benzodioxin moiety linked to a triazole derivative via a sulfanyl group, which may contribute to its biological activities.

Synthesis

The synthesis involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin and various substituted triazoles. The method typically employs nucleophilic substitutions and coupling reactions under controlled conditions to ensure high yields and purity.

Antidiabetic Potential

Recent studies have investigated the anti-diabetic properties of related compounds derived from the benzodioxin structure. For instance, a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides exhibited weak to moderate inhibitory activity against the α-glucosidase enzyme, which is crucial for managing type 2 diabetes. The most potent derivatives showed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) as a reference standard .

Anticancer Activity

Compounds with similar structural motifs have been evaluated for their anticancer properties. For example, derivatives containing the triazole ring have shown selective inhibition of various protein kinases involved in cancer progression. In vitro studies indicated that certain analogs could inhibit cell proliferation in several tumor cell lines .

Antimicrobial Properties

The biological activity of benzodioxin derivatives has also been assessed against various microbial strains. Some compounds have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Study on Triazole Derivatives

In a comprehensive study on triazole derivatives related to our compound, researchers synthesized multiple variants and tested their biological activity against different cancer cell lines. The results indicated that modifications in the substituents significantly affected their potency and selectivity towards specific kinases .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of similar compounds, revealing that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound might possess therapeutic potential in inflammatory diseases .

Data Summary

Activity IC50 (μM) Reference Compound Notes
α-glucosidase Inhibition81.12 - 86.31Acarbose (37.38)Moderate activity against diabetes
Cancer Cell ProliferationVariesNot specifiedSelective inhibition observed
Antimicrobial ActivityVariesNot specifiedSignificant against certain strains

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The triazole ring is known for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that our compound may possess similar antimicrobial capabilities due to its structural components .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation. Case studies have reported that certain triazole compounds exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF7. These findings indicate that this compound may have similar properties worth investigating further .

In Vitro Studies

In vitro studies have been conducted to assess the acetylcholinesterase inhibitory potential of related compounds. These studies suggest that modifications in the structure can significantly enhance inhibitory activity against acetylcholinesterase, which is vital for treating neurodegenerative diseases like Alzheimer's .

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies on similar compounds have shown promising results in terms of reduced tumor size and improved survival rates in cancer models .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzodioxin + Triazole Allyl, Thiophen-2-yl Anticancer (proposed)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide Benzodioxin + Thiadiazole 4-Methoxyphenyl Enzyme inhibition (IC50 = 12 µM)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfany}acetamide Benzodioxin + Triazolothiazole 4-Methylphenyl Antifungal (MIC = 8 µg/mL)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5,6-trimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Benzodioxin + Thienopyrimidine Trimethyl, 4-oxo Anti-inflammatory (COX-2 inhibition)

Key Observations :

Thiophen-2-yl vs. thiadiazole/thiazole: Thiophene’s electron-rich structure enhances π-stacking but reduces metabolic stability compared to sulfur-rich thiadiazoles .

Biological Performance: The thienopyrimidine derivative () shows superior anti-inflammatory activity due to its fused heterocycle, whereas the target compound’s triazole-thiophene system is better suited for anticancer applications . 4-Methylphenyl in triazolothiazole analogs () improves antifungal activity, suggesting alkyl substituents optimize hydrophobic interactions in fungal membranes .

Insights :

  • The target compound’s allyl group necessitates inert atmospheres (N2/Ar) to prevent peroxidation, increasing synthesis costs .
  • Higher yields in thiadiazole derivatives () are attributed to stable intermediates, whereas triazolothiazoles () suffer from competing side reactions .

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity and yield?

The synthesis involves multi-step organic reactions, including:

  • Thiol-ether bond formation : Reacting a triazole-thiol intermediate with an acetamide precursor under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation .
  • Protecting group strategies : Using temporary protecting groups (e.g., acetyl for amines) to prevent side reactions during heterocyclic ring formation .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are critical for isolating the final product . Analytical validation via HPLC (>95% purity) and ¹H/¹³C NMR (confirming sulfanyl linkage and prop-2-en-1-yl substitution) is mandatory .

Q. How can researchers characterize the compound’s structural integrity and functional groups?

A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (6.5–8.5 ppm for benzodioxin and thiophene) and allyl protons (δ 5.2–5.8 ppm for prop-2-en-1-yl). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and triazole carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
  • FT-IR : Detects S–S (500–550 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict regioselectivity?

Integrate density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to:

  • Map energy profiles for triazole-thiol coupling reactions, identifying transition states and intermediates .
  • Predict regioselectivity in heterocyclic substitutions (e.g., thiophene vs. benzodioxin reactivity) using Fukui indices . Pair simulations with high-throughput screening (e.g., varying catalysts like Pd/C or CuI) to validate computational predictions experimentally .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

Apply Design of Experiments (DoE) principles:

  • Use a central composite design to test variables like pH (5–9), temperature (25–60°C), and substrate molar ratios (1:1 to 1:3) .
  • Analyze bioassay results (e.g., IC₅₀ values) via ANOVA to identify statistically significant factors .
  • Cross-validate findings with molecular docking (AutoDock Vina) to assess target binding consistency (e.g., kinase inhibition vs. off-target effects) .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

  • X-ray crystallography : Resolve 3D conformation of the triazole-thiophene moiety to identify steric hindrance or π-π stacking interactions .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to target proteins (e.g., COX-2 or EGFR) .
  • Metabolomic profiling : Use LC-MS to track metabolic stability in hepatic microsomes, correlating substituents (e.g., prop-2-en-1-yl) with degradation rates .

Q. How can researchers address stability challenges during storage and formulation?

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., oxidation of thiophene or hydrolysis of acetamide) .
  • Use thermogravimetric analysis (TGA) to assess thermal stability and identify optimal lyophilization conditions .
  • Stabilize the compound in solid dispersions (e.g., polyvinylpyrrolidone matrices) to enhance shelf life .

Q. What strategies validate target engagement and mechanism of action?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts in cell lysates post-treatment .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for purified targets .
  • CRISPR-Cas9 knockouts : Validate pharmacological effects in target-deficient cell lines to rule off-target activity .

Methodological Notes

  • Contradictory Data : Discrepancies in bioactivity may arise from impurities (>95% purity required for reliable assays) or solvent residues (validate via GC-MS) .
  • Analogous Compounds : While direct data on this compound is limited, structural analogs (e.g., triazole-thiophene hybrids) show antimicrobial and anti-inflammatory activity, guiding hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.